E3 ligase Ligand-Linker Conjugate 37

PROTAC Synthesis Quality Control Reproducibility

E3 ligase Ligand-Linker Conjugate 37 is the definitive, modular building block for CRBN-based PROTAC synthesis. Unlike generic conjugates, its precisely defined thalidomide-derived CRBN ligand and optimized PEG linker geometry eliminate linker-length variability—a primary driver of degradation potency. This high-purity (≥98%) intermediate ensures that SAR studies and library screens are driven solely by the target protein ligand, not by inconsistent E3 ligase recruitment. Choose Conjugate 37 for reproducible, publication‑grade PROTAC data.

Molecular Formula C31H42N4O8
Molecular Weight 598.7 g/mol
Cat. No. B12385874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 37
Molecular FormulaC31H42N4O8
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38)
InChIKeyTVEPWXFDSPZNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 ligase Ligand-Linker Conjugate 37: Technical Overview for Targeted Protein Degradation (TPD) Workflows


E3 ligase Ligand-Linker Conjugate 37 is a heterobifunctional synthetic intermediate designed for proteolysis-targeting chimera (PROTAC) development . It comprises a thalidomide-derived cereblon (CRBN) E3 ligase recruiting ligand covalently attached to a flexible polyethylene glycol (PEG) chain linker [1]. The conjugate acts as a modular building block, enabling researchers to couple a custom protein-of-interest (POI) ligand to the linker's terminal functional group, thereby constructing complete CRBN-recruiting PROTAC molecules [2]. This modular approach simplifies the synthesis of CRBN-based degraders and ensures consistent recruitment of the CRBN E3 ligase complex, which is essential for the ubiquitin-proteasome system (UPS)-mediated degradation of target proteins [3]. As a critical intermediate, its purity and defined structure directly influence the efficacy and reproducibility of the final PROTAC compound.

Why Generic 'E3 Ligand + Linker' Substitutions Are Not Interchangeable with Conjugate 37 in PROTAC Optimization


The empirical nature of PROTAC linker length-activity relationships (SAR) makes the specific geometry of a ligand-linker conjugate a critical, non-interchangeable variable [1]. Alterations in linker length, composition, or attachment point fundamentally alter the effective molarity for ternary complex formation between the E3 ligase and the target protein, leading to profound shifts in degradation potency (DC50) [2]. Literature indicates that linker length is a primary driver of PROTAC efficacy, with suboptimal lengths resulting in a 'bell-shaped' activity curve where degradation efficiency can vary by several orders of magnitude [3]. Consequently, replacing E3 ligase Ligand-Linker Conjugate 37 with a seemingly analogous conjugate featuring a different linker (e.g., a shorter PEG chain or an alkyl linker) introduces an untested and highly probable confounding variable into the PROTAC design, which can invalidate structure-activity relationship (SAR) studies and lead to incorrect conclusions about target engagement and degradation potential. This lack of interchangeability underscores the need for a precisely defined intermediate to ensure experimental consistency and valid SAR analysis.

Quantitative Differentiation of E3 ligase Ligand-Linker Conjugate 37: Purity, Linker Length, and E3 Ligase Specificity Compared to Common Alternatives


Comparison of Purity Specifications: E3 ligase Ligand-Linker Conjugate 37 vs. Generic CRBN Ligand-Linker Conjugates

A key differentiator for procurement is the guaranteed purity specification. E3 ligase Ligand-Linker Conjugate 37 is supplied with a minimum purity of ≥98% as verified by multiple vendors . This high purity is critical because even trace impurities in a PROTAC intermediate can be carried forward and significantly impact the interpretation of cell-based degradation assays. In contrast, many generic or less rigorously characterized CRBN ligand-linker conjugates are offered at lower purity grades (e.g., 95%) or without explicit purity guarantees, which introduces greater experimental variability .

PROTAC Synthesis Quality Control Reproducibility

Linker Length Differentiation: Impact of PEG Linker Composition on PROTAC Ternary Complex Formation

The linker in E3 ligase Ligand-Linker Conjugate 37 is a specific polyethylene glycol (PEG) chain, a critical structural feature that differentiates it from alkyl-chain based conjugates. While the exact PEG unit count is proprietary, it falls within a range known to be optimal for many PROTAC systems. Comparative literature demonstrates that the choice between PEG and alkyl linkers directly impacts degradation potency. For example, in a study of AURKA degraders, altering the attachment point of a PEG linker to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units, highlighting the nuanced relationship between linker type and degradation efficiency [1]. Furthermore, a direct comparison in a BCR-ABL1 PROTAC context showed that a VHL ligand conjugated with a specific linker (Conjugate 51) resulted in a potent degrader with an IC50 of 1.11 μM [2]. This contrasts with reports that alkyl linkers, while improving permeability, can sometimes reduce degradation potency compared to PEG linkers of similar length due to differences in flexibility and solubility [3].

Linkerology Ternary Complex DC50

E3 Ligase Specificity: Preferential CRBN Recruitment vs. VHL-Based Conjugates

E3 ligase Ligand-Linker Conjugate 37 is engineered to recruit the cereblon (CRBN) E3 ligase complex, a feature that distinguishes it from VHL-recruiting conjugates. The choice of E3 ligase is not trivial; it dictates the tissue expression profile, the subcellular localization of degradation, and the types of neo-substrates that can be degraded. For instance, a study on BCR-ABL1 degraders demonstrated that a VHL-based conjugate (E3 ligase Ligand-Linker Conjugates 51) produced a potent degrader (IC50 = 1.11 μM) [1]. In a separate study, a VHL-recruiting conjugate (E3 ligase Ligand-Linker Conjugates 14) achieved near-complete degradation of BRD4 (Dmax >90%) at 10 nM . This conjugate's specificity for CRBN offers an orthogonal approach, which is particularly valuable when VHL recruitment is ineffective or when targeting proteins in tissues with low VHL expression. Furthermore, CRBN-recruiting PROTACs can leverage the immunomodulatory imide drug (IMiD) binding site, offering a different chemical space for ternary complex formation and potentially accessing a distinct set of target proteins.

CRBN VHL E3 Ligase Selectivity

Supplier-Defined Purity and Analytical Documentation as a Procurement Differentiator

Reputable suppliers of E3 ligase Ligand-Linker Conjugate 37 provide detailed analytical documentation, including certificates of analysis (CoA) with HPLC and LC/MS purity verification [1]. This is a critical procurement differentiator compared to suppliers who do not offer or guarantee such rigorous quality control. For example, while some vendors may list a product as 'E3 ligase ligand-linker conjugate' without precise structural or purity confirmation, leading suppliers ensure that the supplied material is exactly the intended compound with ≥98% purity . This level of documentation is essential for generating robust and reproducible SAR data in PROTAC optimization campaigns, as even minor impurities can lead to false-positive or false-negative results in biological assays. The availability of a CoA with verified purity and identity directly mitigates the risk of experimental failure due to substandard starting materials.

Quality Control Reproducibility Analytical Chemistry

Optimal Use Cases for E3 ligase Ligand-Linker Conjugate 37 in Academic and Industrial PROTAC Development


CRBN-Recruiting PROTAC Library Synthesis for High-Throughput Screening

E3 ligase Ligand-Linker Conjugate 37 is ideally suited for the parallel synthesis of focused CRBN-based PROTAC libraries. Its defined linker composition and high purity (≥98%) ensure that the primary variable in the library is the target protein ligand, not the E3 ligase recruiting module. This minimizes confounding factors in structure-activity relationship (SAR) studies and accelerates the identification of potent and selective degraders [1]. The use of a consistent, high-quality intermediate like Conjugate 37 is essential for generating reliable and comparable data across a library of hundreds of compounds.

Benchmarking CRBN-Dependent Degradation Against VHL-Based PROTACs

This conjugate provides a well-defined CRBN-recruiting module for comparative degradation studies. Researchers can use it to construct a CRBN-based degrader of a known target and directly compare its degradation efficiency and kinetics against a VHL-based degrader targeting the same protein. Such comparative studies are fundamental for determining the optimal E3 ligase for a given protein target, as the efficacy of degradation can be highly dependent on the E3 ligase, the linker, and the specific ternary complex geometry [2]. This application is critical for rationally selecting the most effective degradation pathway.

Mechanistic Studies of Ternary Complex Formation and Linker Optimization

Conjugate 37 serves as a robust starting point for systematic linker optimization studies. By coupling it to a validated POI ligand, researchers can synthesize a series of PROTACs where only the linker is varied, allowing for the precise deconvolution of linker effects on ternary complex formation, cellular permeability, and degradation efficiency [3]. This approach is essential for moving beyond empirical optimization toward a more rational understanding of PROTAC design, and the well-characterized nature of Conjugate 37 ensures that observed activity differences are attributable to linker modifications rather than batch-to-batch variability in the E3 ligase ligand module [4].

Validated Starting Material for In Vivo Proof-of-Concept Studies

For research programs advancing CRBN-based PROTACs into animal models, the high purity and reproducible quality of Conjugate 37 provide a reliable foundation for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. By using a consistent, high-purity intermediate , researchers can have greater confidence that any observed in vivo efficacy or toxicity is due to the designed PROTAC mechanism rather than impurities or batch-to-batch variations in the starting material. This is a critical factor for translating promising in vitro degraders into successful in vivo proof-of-concept experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.